4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide
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Overview
Description
4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzamide group linked to a tetrahydrocarbazole moiety, both of which are substituted with methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrahydrocarbazole Core: The tetrahydrocarbazole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the tetrahydrocarbazole structure.
Benzamide Formation: The final step involves the coupling of the methoxylated tetrahydrocarbazole with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the benzamide group can yield the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Biological Studies: Used as a probe to study receptor binding and signal transduction pathways.
Chemical Biology: Employed in the design of molecular tools for investigating biological processes.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the benzamide moiety play crucial roles in binding to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide: Lacks the additional methoxy group on the tetrahydrocarbazole moiety.
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide: Lacks the methoxy group on the benzamide moiety.
Uniqueness
4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is unique due to the presence of methoxy groups on both the benzamide and tetrahydrocarbazole moieties. This dual substitution can enhance its binding affinity and specificity for certain biological targets, potentially leading to more pronounced or selective biological effects compared to its analogs.
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-14-8-6-13(7-9-14)21(24)23-19-5-3-4-16-17-12-15(26-2)10-11-18(17)22-20(16)19/h6-12,19,22H,3-5H2,1-2H3,(H,23,24) |
InChI Key |
ZMVRFYRDMZULJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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